synthesis and characterization of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
synthesis and characterization of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the , a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and structural elucidation, emphasizing the rationale behind methodological choices.
Strategic Importance of the Benzofuran Scaffold
The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1][2][3] Its rigid, planar structure and electron-rich nature make it an attractive scaffold for designing therapeutic agents targeting a wide array of biological pathways, including antimicrobial, anticancer, and anti-inflammatory applications.[1][2]
3,5-Dimethyl-1-benzofuran-2-carbaldehyde (CAS No: 16817-34-8) serves as a highly versatile building block in this context.[4] The aldehyde functional group at the 2-position is a reactive handle for a multitude of chemical transformations, such as condensation reactions, enabling the construction of more complex molecular architectures.[4] Consequently, this compound is a valuable intermediate in pharmaceutical development, organic synthesis, the fragrance industry, and materials science.[4][5][6]
Synthesis via Vilsmeier-Haack Formylation: A Mechanistic Approach
The introduction of a formyl group onto an electron-rich aromatic system is most reliably achieved through the Vilsmeier-Haack reaction.[7] This method is exceptionally well-suited for the synthesis of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde from its precursor, 3,5-dimethyl-1-benzofuran. The benzofuran ring system is sufficiently activated to undergo electrophilic substitution at the C2 position, which is the most electron-rich and sterically accessible site.
Causality of the Vilsmeier-Haack Reaction
The reaction's efficacy hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a substituted chloroiminium ion), from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[8][9] This electrophile is strong enough to attack the activated benzofuran ring but mild enough to avoid unwanted side reactions, making it an efficient and high-yielding formylation strategy.[10]
Reaction Mechanism
The synthesis proceeds through a well-established three-step mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation.[8][9]
-
Electrophilic Aromatic Substitution: The electron-rich C2 position of the 3,5-dimethyl-1-benzofuran attacks the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the final aldehyde product, 3,5-Dimethyl-1-benzofuran-2-carbaldehyde.[9]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 3,5-Dimethyl-1-benzofuran-2-carbaldehyde.
Detailed Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. POCl₃ is corrosive and reacts violently with water.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents).
-
Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve 3,5-dimethyl-1-benzofuran (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. This step hydrolyzes the intermediate iminium salt and neutralizes the acid.
-
Extraction: Stir the aqueous mixture vigorously for 1 hour. Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).[8]
-
Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure 3,5-Dimethyl-1-benzofuran-2-carbaldehyde.[8]
Comprehensive Characterization and Structural Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Spectroscopic Data Summary
| Technique | Functional Group | Expected Observation |
| ¹H NMR | Aldehyde (-CHO) | Singlet, δ ≈ 9.8-10.1 ppm |
| Aromatic (Ar-H) | Singlets/Doublets, δ ≈ 7.2-7.6 ppm | |
| Methyl (C3-CH₃) | Singlet, δ ≈ 2.5-2.7 ppm | |
| Methyl (C5-CH₃) | Singlet, δ ≈ 2.4-2.5 ppm | |
| ¹³C NMR | Carbonyl (C=O) | δ ≈ 185-190 ppm |
| Aromatic/Furan (C) | δ ≈ 110-160 ppm | |
| Methyl (CH₃) | δ ≈ 15-25 ppm | |
| IR Spectroscopy | Aldehyde C=O Stretch | Strong absorption at ν ≈ 1670-1690 cm⁻¹ |
| Aromatic C=C Stretch | ν ≈ 1450-1600 cm⁻¹ | |
| C-O-C Ether Stretch | ν ≈ 1050-1250 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 174.07 (for C₁₁H₁₀O₂) |
| Fragmentation | Loss of -CHO (m/z = 145), loss of -CH₃ |
Rationale for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons provide a complete map of the molecule's carbon-hydrogen framework. The distinct downfield signal of the aldehyde proton is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The strong, sharp carbonyl (C=O) absorption band is characteristic of the aldehyde and provides definitive evidence of successful formylation.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of the chemical formula C₁₁H₁₀O₂ (174.19 g/mol ).[4][6] Analysis of the fragmentation pattern can further corroborate the proposed structure.[11][12]
Physical Properties
The purified product is typically a light yellow crystalline solid with physical properties consistent with its structure.[6]
Visualization of the Characterization Workflow
Caption: Workflow for the structural validation of the synthesized compound.
Conclusion and Future Directions
The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde. The straightforward protocol, coupled with a comprehensive suite of analytical techniques (NMR, IR, and MS), allows for reliable production and validation of this important chemical intermediate. Its established role as a precursor in the development of novel pharmaceuticals, fragrances, and advanced materials underscores the value of mastering its synthesis and characterization. This guide serves as a foundational resource for scientists aiming to leverage this versatile molecule in their research and development endeavors.
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